molecular formula C9H15ClIN3 B2890813 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride CAS No. 2225143-94-0

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride

Cat. No.: B2890813
CAS No.: 2225143-94-0
M. Wt: 327.59
InChI Key: KYIFASCJPBTITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride is a piperidine derivative featuring a substituted pyrazole ring. Its molecular formula is C₉H₁₅ClIN₃, with a molecular weight of approximately 328.6 g/mol. The compound’s structure includes a piperidine ring linked to a 4-iodo-1-methylpyrazole moiety, with the iodine atom at position 4 of the pyrazole and a methyl group at position 1. The hydrochloride salt enhances its solubility in polar solvents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodo-1-methylpyrazol-3-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14IN3.ClH/c1-13-6-7(10)9(12-13)8-4-2-3-5-11-8;/h6,8,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIFASCJPBTITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCN2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

Hydrazine reacts with β-ketoesters under acidic conditions to form the pyrazole ring. For example, methyl acetoacetate and hydrazine hydrate in acetic acid yield 1-methyl-1H-pyrazole-4-carboxylate, which is subsequently functionalized. Modifications at the 4-position require halogenation, with iodination being critical for this target molecule.

Iodination at the 4-Position

Direct iodination of 1-methyl-1H-pyrazole is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid such as BF₃·Et₂O. Yields exceeding 70% are reported when the reaction is conducted at 0–5°C in dichloromethane. Alternative methods employ electrochemical iodination, though scalability remains a challenge.

Piperidine Coupling Reactions

Attaching the piperidine ring to the iodopyrazole involves nucleophilic substitution or transition metal-catalyzed cross-coupling.

Nucleophilic Substitution

Piperidine reacts with 4-iodo-1-methyl-1H-pyrazole in polar aprotic solvents (e.g., dimethylformamide, DMF) under basic conditions. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation, enabling the displacement of iodide by piperidine’s amine group.

Table 1: Nucleophilic Substitution Conditions

Solvent Base Temperature (°C) Yield (%) Purity (%)
DMF Cs₂CO₃ 80 65 92
Acetonitrile K₂CO₃ 60 58 89

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination offers superior regioselectivity. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base, the reaction proceeds in toluene at 100°C, achieving yields up to 78%. Microwave-assisted protocols reduce reaction times from hours to minutes while maintaining efficiency.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt to enhance solubility and stability. This is accomplished by treating the compound with hydrochloric acid (HCl) in anhydrous ethanol or diethyl ether.

Critical Parameters:

  • Acid Concentration: 1–2 equivalents of HCl ensure complete protonation without decomposition.
  • Solvent Choice: Ethanol achieves higher crystallinity compared to ethers.
  • Temperature: Slow cooling (−20°C) yields larger crystals, improving filtration efficiency.

Methodological Comparison and Optimization

Yield vs. Scalability

While palladium-catalyzed methods provide higher yields (Table 2), nucleophilic substitution remains preferred for industrial-scale synthesis due to lower catalyst costs.

Table 2: Method Comparison

Method Catalyst Yield (%) Cost (Relative) Scalability
Nucleophilic Substitution None 58–65 Low High
Buchwald-Hartwig Pd(OAc)₂/Xantphos 70–78 High Moderate

Purity Enhancement

Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity. Impurities, primarily unreacted piperidine or di-iodinated byproducts, are removed via silica gel chromatography using dichloromethane/methanol gradients.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and waste reduction. Continuous flow reactors enable precise control over reaction parameters, reducing side products. For example, a telescoped process integrating iodination, coupling, and salt formation in a single flow system achieves 60% overall yield with <5% waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

Key Observations :

  • Pyrazole vs.
  • Substituent Effects : The 4-iodo group in the target compound increases steric bulk and lipophilicity compared to the 4-methyl group in 2702587-75-3. Iodine’s polarizability may enhance halogen bonding in biological targets or crystallographic applications .
  • Salt Forms : All listed compounds are hydrochloride salts, improving aqueous solubility.

Key Insights :

  • Antimicrobial Activity: While the target compound’s activity is undocumented, pyrazole derivatives in exhibit antimicrobial effects.
  • CNS Applications : NIH 9580’s phenylcyclohexyl group contrasts with the target’s polar iodine, suggesting divergent therapeutic targets (e.g., CNS vs. peripheral receptors) .

Biological Activity

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazole moiety, specifically 4-iodo-1-methyl-1H-pyrazole. The presence of iodine and the pyrazole group suggests potential interactions with biological targets, making it a candidate for further investigation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Pyrazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundMDA-MB-231 (breast cancer)TBDMicrotubule destabilization
Similar Pyrazole DerivativesHepG2 (liver cancer)4.98–14.65Apoptosis induction
Other Pyrazole CompoundsLLC-PK1 (non-cancerous)>10Selectivity towards cancer cells

The compound's ability to inhibit microtubule assembly indicates it may function as a microtubule-destabilizing agent, which is a common mechanism among anticancer drugs .

The mechanisms by which this compound exerts its biological effects may involve:

  • Microtubule Assembly Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Evidence suggests that compounds in this class can enhance caspase activity, promoting programmed cell death in cancerous cells .
  • Targeting Specific Enzymes : Some pyrazole derivatives have been linked to the inhibition of various enzymes involved in cancer progression, such as topoisomerases and kinases .

Case Studies and Research Findings

Several studies have explored the biological activities of related pyrazole compounds, providing insights into their potential applications:

  • A study on asymmetric MACs fused with 1H-pyrazole reported that certain derivatives exhibited significant cytotoxicity against MDA-MB-231 cells, with IC50 values ranging from 2.43 to 7.84 μM .
  • Another investigation highlighted the role of pyrazole derivatives in inhibiting tumor growth across multiple cancer types, including lung and colorectal cancers .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride?

Methodological Answer:
The synthesis typically involves halogenation of a pyrazole precursor followed by coupling with a piperidine scaffold. A plausible route includes:

Iodination : Introduce iodine at the 4-position of 1-methyl-1H-pyrazole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions .

Piperidine Coupling : Employ cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the iodopyrazole to the piperidine ring. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are often used .

Hydrochloride Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography or recrystallization to minimize impurities affecting downstream biological assays .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy : Confirm structural integrity (e.g., ¹H/¹³C NMR for iodopyrazole and piperidine protons) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 353.63) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, if single crystals are obtainable .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Data Interpretation : Compare spectral data with PubChem entries for analogous iodinated piperidine derivatives to resolve ambiguities .

Advanced: How does the iodine substituent influence biological activity compared to other halogens?

Methodological Answer:
The iodine atom’s large size and polarizability enhance hydrophobic interactions and halogen bonding with target proteins. To evaluate this:

Structure-Activity Relationship (SAR) Studies : Synthesize analogs with Cl, Br, or F at the 4-position.

Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity differences toward receptors (e.g., GPCRs or kinases) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses and interaction energies .

Example Finding : Iodine may improve binding to targets with hydrophobic pockets (e.g., thyroid hormone receptors) but reduce solubility, requiring formulation optimization .

Advanced: How should researchers address contradictions in reported IC₅₀ values across studies?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

Standardize Assay Conditions : Use identical cell lines (e.g., HEK293), buffer pH, and incubation times .

Impurity Profiling : Quantify byproducts (e.g., dehalogenated derivatives) via LC-MS and correlate with activity .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects .

Case Study : A 10% impurity in a related piperidine derivative reduced reported IC₅₀ by 2-fold, highlighting the need for rigorous QC .

Advanced: What computational tools are recommended for predicting metabolic stability?

Methodological Answer:

In Silico Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., iodine-mediated CYP450 interactions) .

Molecular Dynamics (MD) Simulations : Simulate liver microsome interactions (e.g., GROMACS) to assess susceptibility to oxidation .

Retrosynthetic AI : Leverage tools like Pistachio or Reaxys to design analogs with improved metabolic profiles .

Validation : Cross-validate predictions with in vitro hepatocyte assays measuring half-life (t₁/₂) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste per EPA guidelines .
  • First Aid : For skin exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles .

Pro-drug Design : Mask the piperidine amine with acetyl or tert-butoxycarbonyl (Boc) groups to improve bioavailability .

Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents, measuring plasma concentration via LC-MS/MS to calculate AUC and clearance .

Example : A Boc-protected analog of a related compound increased oral bioavailability by 40% in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.